

Molecular formula and weight of 4,4,4-Trifluoro-3-hydroxybutanamide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	4,4,4-Trifluoro-3-hydroxybutanamide
Cat. No.:	B1390055

[Get Quote](#)

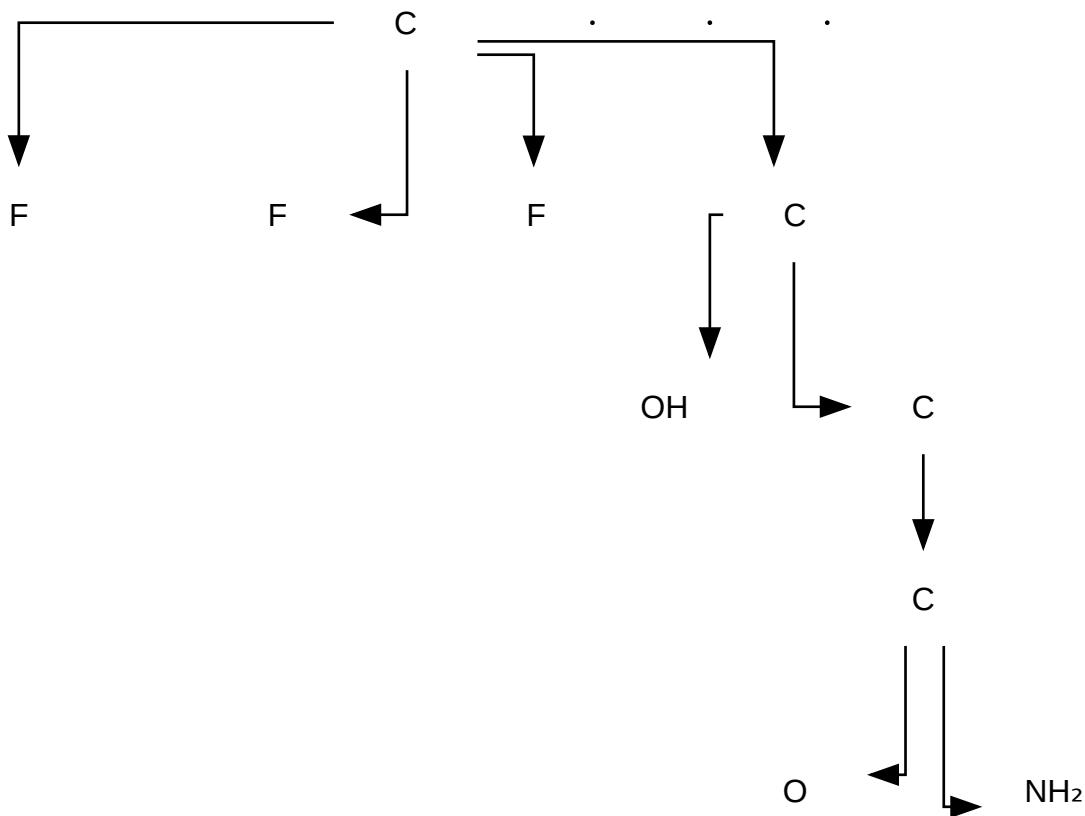
An In-Depth Technical Guide to **4,4,4-Trifluoro-3-hydroxybutanamide**: Properties, Synthesis, and Pharmaceutical Significance

Introduction

In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of medicinal chemistry. The trifluoromethyl group (-CF₃), in particular, is prized for its ability to modulate a compound's metabolic stability, lipophilicity, and binding affinity.^{[1][2]} This guide provides a comprehensive technical overview of **4,4,4-Trifluoro-3-hydroxybutanamide**, a valuable chemical entity possessing a trifluoromethyl group alongside key pharmacophoric features—a hydroxyl group and an amide moiety. This combination makes it a significant building block for researchers, scientists, and professionals engaged in the development of novel therapeutics. This document delves into its core molecular properties, provides a detailed synthesis protocol with mechanistic insights, and explores its relevance within the pharmaceutical sciences.

Part 1: Core Molecular Profile

A thorough understanding of a compound's fundamental properties is critical for its application in research and development. **4,4,4-Trifluoro-3-hydroxybutanamide** is identified by its unique combination of functional groups, which dictate its chemical behavior and potential biological interactions.


Physicochemical and Structural Data

The essential identifiers and physical properties of **4,4,4-Trifluoro-3-hydroxybutanamide** are summarized below.

Property	Data	Source
Molecular Formula	C4H6F3NO2	[3] [4]
Molecular Weight	157.09 g/mol	[3] [4]
CAS Number	453-34-9	[3]
Melting Point	124-125 °C	[4]
Common Synonyms	3-Hydroxy-4,4,4-trifluorobutyramide	[3] [4]
Storage Temperature	Room Temperature	[4]

Chemical Structure

The structure of **4,4,4-Trifluoro-3-hydroxybutanamide** features a four-carbon backbone. The terminal carbon (C4) is fully substituted with three fluorine atoms. A hydroxyl (-OH) group is located at C3, and a primary amide (-CONH2) group is at C1, defining the butanamide classification.

[Click to download full resolution via product page](#)

Caption: 2D Chemical Structure of **4,4,4-Trifluoro-3-hydroxybutanamide**.

Part 2: Synthesis and Mechanistic Rationale

The synthesis of **4,4,4-Trifluoro-3-hydroxybutanamide** can be efficiently achieved through the ammonolysis of its corresponding ethyl ester precursor. This method is reliable and provides a high yield of the desired product.

Experimental Protocol: Synthesis via Ammonolysis

This protocol is adapted from established laboratory procedures.[\[5\]](#)

Objective: To synthesize **4,4,4-Trifluoro-3-hydroxybutanamide** from ethyl 4,4,4-trifluoro-3-hydroxybutanoate.

Materials:

- Ethyl 4,4,4-trifluoro-3-hydroxybutanoate (1 equivalent)
- Aqueous Ammonium Hydroxide (NH₄OH, ~28-30%)
- Methanol (MeOH)
- Round-bottom flask
- Magnetic stirrer and stir bar
- Rotary evaporator

Procedure:

- Reaction Setup: In a round-bottom flask, dissolve ethyl 4,4,4-trifluoro-3-hydroxybutanoate (e.g., 3.0 g, 16.1 mmol) in methanol (e.g., 8 mL).[5]
- Reagent Addition: To the stirred solution, add aqueous ammonium hydroxide (e.g., 16 mL) at room temperature.[5] The use of aqueous ammonia provides both the nucleophile (ammonia) and a basic medium.
- Reaction Execution: Allow the mixture to stir at room temperature overnight. The extended reaction time ensures the complete conversion of the ester to the amide.
- Workup and Isolation: Concentrate the reaction mixture using a rotary evaporator to remove methanol and excess ammonia. This process will yield the crude product.
- Purification (if necessary): The resulting **4,4,4-Trifluoro-3-hydroxybutanamide** can be further purified by recrystallization if required, although the described procedure often yields a product of high purity (yield reported as 87.6%).[5]

Causality and Experimental Choices

- Choice of Reagent (Aqueous Ammonia): The reaction is an ester ammonolysis. Ammonia (NH₃) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. The ethyl group is subsequently eliminated as ethanol, forming the more stable primary amide.

- Choice of Solvent (Methanol): Methanol is a polar protic solvent that effectively dissolves both the starting ester and is miscible with the aqueous ammonia solution, creating a homogeneous reaction environment conducive to high conversion rates.
- Reaction Conditions (Room Temperature, Overnight): The reaction proceeds efficiently without heating. An overnight stir is a practical and effective duration to drive the reaction to completion, maximizing the yield.

Caption: Workflow for the synthesis of **4,4,4-Trifluoro-3-hydroxybutanamide**.

Part 3: Significance in Drug Development

While **4,4,4-Trifluoro-3-hydroxybutanamide** is not an end-product drug, its structure makes it a highly valuable scaffold for medicinal chemists. The strategic combination of its functional groups addresses several key objectives in modern drug design.

The Role of the Trifluoromethyl Group

The -CF₃ group is a bioisostere for several other chemical moieties but possesses unique electronic properties. Its inclusion in a drug candidate can:

- Enhance Metabolic Stability: The carbon-fluorine bond is exceptionally strong. A -CF₃ group can block sites susceptible to metabolic oxidation by cytochrome P450 enzymes, thereby increasing the drug's half-life.^[2]
- Increase Lipophilicity: The -CF₃ group significantly increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and interact with hydrophobic pockets in target proteins.^[2]
- Modulate Acidity/Basicity: The strong electron-withdrawing nature of the -CF₃ group can influence the pKa of nearby functional groups, which can be critical for optimizing target binding or pharmacokinetic properties.

Approximately 20% of all small-molecule pharmaceuticals contain fluorine, underscoring the impact of this element in drug design.^[1]

The Pharmacophoric Value of Hydroxyl and Amide Groups

The hydroxyl (-OH) and primary amide (-CONH2) groups are fundamental pharmacophores. They can act as both hydrogen bond donors and acceptors, enabling the molecule to form strong, specific interactions with biological targets such as enzymes and receptors. This dual functionality is essential for achieving high binding affinity and selectivity.

By providing this trifecta of functional groups—a metabolically robust -CF3 moiety and versatile hydrogen-bonding groups—**4,4,4-Trifluoro-3-hydroxybutanamide** serves as an ideal starting point for the synthesis of more complex and potent drug candidates.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Contribution of Organofluorine Compounds to Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jelsciences.com [jelsciences.com]
- 3. 4,4,4-TRIFLUORO-3-HYDROXYBUTYRAMIDE | 453-34-9 [amp.chemicalbook.com]
- 4. 4,4,4-TRIFLUORO-3-HYDROXYBUTYRAMIDE | 453-34-9 [chemicalbook.com]
- 5. 4,4,4-TRIFLUORO-3-HYDROXYBUTYRAMIDE synthesis - chemicalbook [chemicalbook.com]
- To cite this document: BenchChem. [Molecular formula and weight of 4,4,4-Trifluoro-3-hydroxybutanamide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1390055#molecular-formula-and-weight-of-4-4-4-trifluoro-3-hydroxybutanamide>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com